2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid
Overview
Description
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with a fluorine atom and a methyl group, making it a derivative of phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 2-fluoro-4-methylbenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methyl group on the phenyl ring can influence its binding affinity and specificity. This compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: Lacks the methyl group on the phenyl ring.
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid: Contains a chlorine atom instead of fluorine.
2-Amino-3-(2-fluoro-4-ethylphenyl)propanoic acid: Contains an ethyl group instead of a methyl group.
Uniqueness
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is unique due to the specific substitution pattern on the phenyl ring, which can significantly affect its chemical properties and biological activity. The combination of the fluorine atom and the methyl group provides distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMXOQFVRKESMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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